2-(アリルアミノ)ニコチン酸

説明

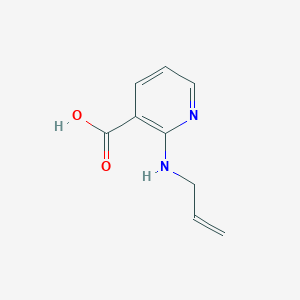

2-(Allylamino)nicotinic acid is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Allylamino)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Allylamino)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 調査結果: 実験研究では、黄色ブドウ球菌、メチシリン耐性黄色ブドウ球菌 (MRSA)、腸球菌などのグラム陽性菌に対して抗菌活性を示すことが実証されています。 特に、2-(アリルアミノ)ニコチン酸は、腸球菌に対する有望な阻害剤候補として特定されました .

- 調査結果: 研究者らは、分光法 (IR、NMR、MS) を用いて2-(アリルアミノ)ニコチン酸を合成および特性評価しました。 計算化学的研究では、化合物を最適化し、HOMO/LUMO等高線図や分子静電ポテンシャル (MEP) マップなど、その電子特性を調べました .

抗菌活性

バイオフィルム阻害

抗炎症および鎮痛効果

ビタミンB3(ニコチンアミド)誘導体

化粧品および皮膚科への応用

計算化学的研究と特性評価

作用機序

Target of Action

2-(Allylamino)nicotinic acid, also known as niacin or vitamin B3, primarily targets the nicotinamide coenzymes in the human body . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

2-(Allylamino)nicotinic acid interacts with its targets by acting as a precursor to the nicotinamide coenzymes, including nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes . In addition to indirect effects via nicotinamide coenzymes, it also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

The biochemical pathways affected by 2-(Allylamino)nicotinic acid are primarily those involving redox reactions and NAD-dependent pathways . It is involved in the metabolism of nicotine in bacteria, where it is catabolized into fumaric acid via 10 steps, which then enters the tricarboxylic acid (TCA) cycle . It also influences human DNA repair and cellular stress responses .

Pharmacokinetics

The pharmacokinetics of 2-(Allylamino)nicotinic acid involves its absorption, distribution, metabolism, and excretion (ADME). In patients with chronic kidney disease, the maximum plasma concentration (Cmax) is 0.06µg/mL for a 500mg oral dose, 2.42µg/mL for a 1000mg oral dose, and 4.22µg/mL for a 1500mg oral dose . The time to reach maximum concentration (Tmax) is 3.0 hours for a 1000mg or 1500mg oral dose .

Result of Action

The molecular and cellular effects of 2-(Allylamino)nicotinic acid’s action include maintaining efficient cellular function, influencing DNA repair, and managing cellular stress responses . It also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Allylamino)nicotinic acid. For example, in plants, exogenous application of thiamine and nicotinic acid can improve tolerance to lead-induced metal stress . .

生物活性

2-(Allylamino)nicotinic acid, a derivative of nicotinic acid, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₇H₈N₂O₂

- Molecular Weight : 168.15 g/mol

- CAS Number : 1019126-98-7

The biological activity of 2-(Allylamino)nicotinic acid is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs) and other biological targets. The compound may modulate neurotransmitter release and exhibit anti-inflammatory properties through the following mechanisms:

- Inhibition of Lipolysis : Similar to nicotinic acid, it may inhibit fat mobilization in adipose tissue, leading to decreased plasma free fatty acids and thus reducing triglyceride synthesis in the liver .

- Modulation of Lipoprotein Levels : It has been shown to influence the levels of lipoproteins, particularly increasing high-density lipoprotein (HDL) while decreasing low-density lipoprotein (LDL) .

- Antioxidant Activity : The compound may exhibit antioxidant properties that protect cells from oxidative stress, contributing to its potential therapeutic effects against various diseases.

Lipid Metabolism

Research indicates that 2-(Allylamino)nicotinic acid can significantly affect lipid profiles:

- Increased HDL Levels : Studies have demonstrated that derivatives of nicotinic acid can enhance HDL cholesterol levels, which is beneficial for cardiovascular health .

- Decreased LDL Levels : The compound may also reduce LDL cholesterol levels, thereby lowering the risk of atherosclerosis and related cardiovascular diseases .

Antitumor Activity

Recent studies have explored the antiproliferative effects of 2-(Allylamino)nicotinic acid on cancer cells:

- In Vitro Studies : In laboratory settings, the compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it was effective in reducing cell viability in breast cancer models by inducing apoptosis .

- Mechanistic Insights : The mechanism by which it exerts these effects may involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

-

Cardiovascular Health :

- A clinical trial involving patients with dyslipidemia demonstrated that treatment with nicotinic acid preparations led to significant improvements in lipid profiles and reduced cardiovascular events over a follow-up period . This suggests that 2-(Allylamino)nicotinic acid could have similar beneficial effects.

- Antiproliferative Effects :

Comparative Analysis

The following table summarizes the biological activities of 2-(Allylamino)nicotinic acid compared to other related compounds:

| Compound | HDL Increase | LDL Decrease | Antitumor Activity | Mechanism of Action |

|---|---|---|---|---|

| 2-(Allylamino)nicotinic acid | Significant | Significant | Moderate | nAChR modulation, antioxidant activity |

| Nicotinic Acid | High | High | Low | Lipolysis inhibition |

| Other HDAC Inhibitors | Variable | Variable | High | HDAC inhibition |

特性

IUPAC Name |

2-(prop-2-enylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-2-5-10-8-7(9(12)13)4-3-6-11-8/h2-4,6H,1,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIHOHTUZOCWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。